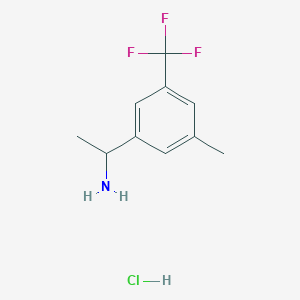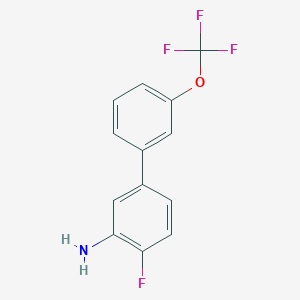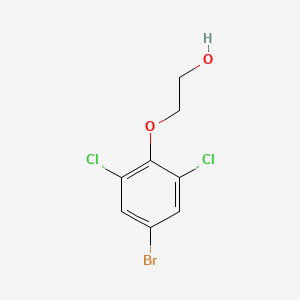
2-(2-methoxyphenyl)-3H-quinazolin-4-one
概要
説明
2-(2-Methoxyphenyl)-3H-quinazolin-4-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is in turn connected to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone structure . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)-3H-quinazolin-4-one.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted quinazolinone derivatives, each with distinct chemical and biological properties.
科学的研究の応用
2-(2-Methoxyphenyl)-3H-quinazolin-4-one has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-3H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-3H-quinazolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Phenyl-3H-quinazolin-4-one: Lacks the methoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)-3H-quinazolin-4-one: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
2-(2-Methoxyphenyl)-3H-quinazolin-4-one is unique due to the presence of the methoxy group at the ortho position on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives .
特性
IUPAC Name |
2-(2-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMWFLPOXYGDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)



![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)






